1-(3-Chloro-2-methylpropyl)-2-methylbenzene
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Overview
Description
1-(3-Chloro-2-methylpropyl)-2-methylbenzene is an organic compound with the molecular formula C10H13Cl. It is a derivative of toluene, where the methyl group is substituted with a 3-chloro-2-methylpropyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloro-2-methylpropyl)-2-methylbenzene can be synthesized through several methods. One common method involves the alkylation of toluene with 3-chloro-2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylpropyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. These reactions typically occur under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and thiols.
Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: The major product is the corresponding hydrocarbon.
Scientific Research Applications
1-(3-Chloro-2-methylpropyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylpropyl)-2-methylbenzene involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylpropene: A related compound with similar reactivity but different applications.
2-Methyl-2-propenyl chloride: Another similar compound used in organic synthesis.
3-Chloro-2-methyl-1-propene: Shares structural similarities and is used in polymerization reactions.
Uniqueness
1-(3-Chloro-2-methylpropyl)-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized chemical syntheses and research applications.
Properties
Molecular Formula |
C11H15Cl |
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Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-(3-chloro-2-methylpropyl)-2-methylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-9(8-12)7-11-6-4-3-5-10(11)2/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
RXYBNVYCZVETGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(C)CCl |
Origin of Product |
United States |
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